6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride
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Description
“6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride” is a chemical compound . It is used as an intermediate in the synthesis of several active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt is then condensed with ethyl cyanoacetate and subsequently cyclized to yield the final product .Physical and Chemical Properties Analysis
The pure form of this compound is a white crystalline solid, while the industrial product is a light yellow-brown solid. It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Scientific Research Applications
Structural and Optical Properties
- Quinoline derivatives exhibit significant structural and optical properties that are beneficial for the development of thin films with specific electronic and photonic applications. The compounds have shown polycrystalline structures in powder form, which become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are critical for applications in photovoltaics and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
- Quinoline derivatives have demonstrated photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. The absorption parameters and energy band diagrams indicate their potential in enhancing the efficiency of photodiodes and solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
- Certain quinoline derivatives have been studied for their corrosion inhibition effects on metals in acidic mediums. These compounds are shown to act as mixed-type inhibitors, with some acting specifically as cathodic inhibitors, providing insights into their potential applications in material science and engineering to enhance the durability of metal components (Singh, Srivastava, & Quraishi, 2016).
Biological Activities
- Quinoline derivatives have also been explored for their biological activities, including cytotoxic effects against certain cancer cell lines, which underscores their potential in the development of new therapeutic agents. Specifically, certain compounds have shown significant cytotoxic effects, suggesting their applicability in cancer research (Haiba et al., 2016).
Properties
IUPAC Name |
6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3.ClH/c18-12-4-5-15-14(7-12)16(10(8-22)9-23-15)24-13-3-1-2-11(6-13)17(19,20)21;/h1-7,9H,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJGOZCAHZJPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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